1-Chloro-4-[(2-methylpropyl)sulfanyl]benzene
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Overview
Description
1-Chloro-4-[(2-methylpropyl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a sulfanyl group attached to a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(2-methylpropyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with 2-methylpropylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol.
Another method involves the direct chlorination of 4-[(2-methylpropyl)sulfanyl]benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(2-methylpropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-amino-4-[(2-methylpropyl)sulfanyl]benzene or 1-methoxy-4-[(2-methylpropyl)sulfanyl]benzene.
Oxidation: 1-Chloro-4-[(2-methylpropyl)sulfinyl]benzene or 1-chloro-4-[(2-methylpropyl)sulfonyl]benzene.
Reduction: 4-[(2-methylpropyl)sulfanyl]benzene or 1-chloro-4-[(2-methylpropyl)thio]benzene.
Scientific Research Applications
1-Chloro-4-[(2-methylpropyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Utilized in studies involving the modification of biomolecules for probing biological pathways.
Mechanism of Action
The mechanism of action of 1-chloro-4-[(2-methylpropyl)sulfanyl]benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new covalent bond. In oxidation reactions, the sulfanyl group is converted to a sulfoxide or sulfone, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
1-Chloro-4-
Properties
IUPAC Name |
1-chloro-4-(2-methylpropylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISRMHPCKWPHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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